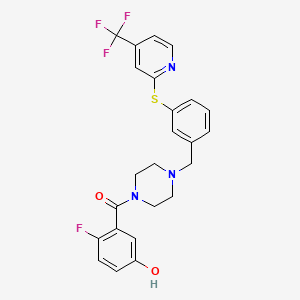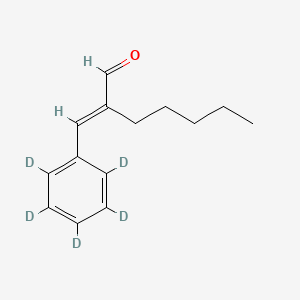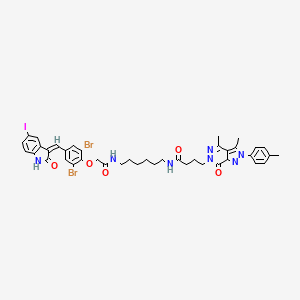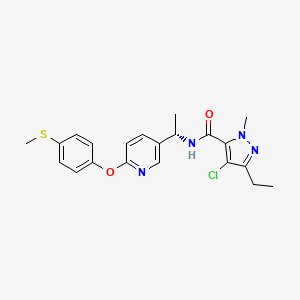
NMDA receptor antagonist 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NMDA receptor antagonists are a class of compounds that inhibit the action of the N-Methyl-D-aspartate receptor (NMDAR). These receptors are critical for synaptic plasticity, memory function, and neurodevelopment. NMDA receptor antagonist 7 is one such compound that has garnered attention for its potential therapeutic applications in various neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 7 typically involves multi-step organic synthesis. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: NMDA receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
NMDA receptor antagonist 7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Helps in understanding the role of NMDA receptors in synaptic plasticity and neurodevelopment.
Medicine: Investigated for its potential in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression.
Industry: Utilized in the development of new pharmaceuticals targeting NMDA receptors
Mécanisme D'action
NMDA receptor antagonist 7 exerts its effects by binding to the NMDA receptor and inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium ions into the neuron, thereby reducing excitotoxicity and neuronal damage. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium signaling and synaptic plasticity .
Comparaison Avec Des Composés Similaires
NMDA receptor antagonist 7 can be compared with other similar compounds such as:
Ketamine: A well-known NMDA receptor antagonist used for anesthesia and depression treatment.
Memantine: Used in the treatment of Alzheimer’s disease.
Dextromethorphan: Commonly used as a cough suppressant but also has NMDA receptor antagonist properties
Uniqueness: this compound is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may offer advantages in targeting specific neurological pathways with fewer side effects .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its unique properties and mechanisms of action make it a valuable tool in the study and treatment of various neurological disorders.
Propriétés
Formule moléculaire |
C22H27N3O |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(1S)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m0/s1 |
Clé InChI |
DLLHDEONAMMACT-QFIPXVFZSA-N |
SMILES isomérique |
C1CN(CCC1CC2=CC=CC=C2)CC[C@@H](C3=CC4=C(C=C3)NN=C4)O |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
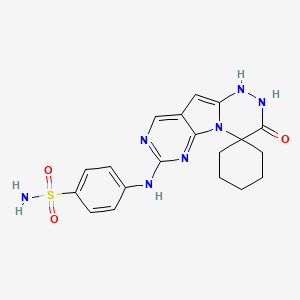
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

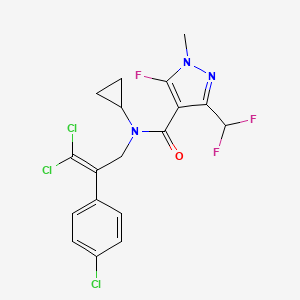
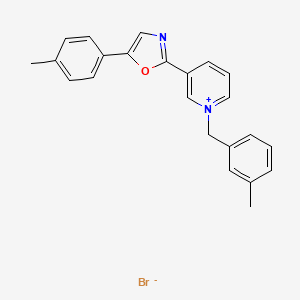
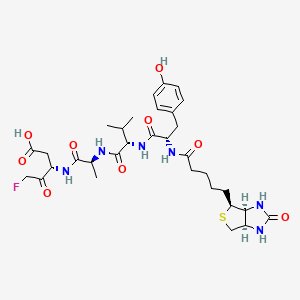
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
